molecular formula C21H16N2O2S B11982559 2-[(2-[1,1'-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile CAS No. 333341-12-1

2-[(2-[1,1'-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile

Cat. No.: B11982559
CAS No.: 333341-12-1
M. Wt: 360.4 g/mol
InChI Key: LLSLLNHEIFIXOC-UHFFFAOYSA-N
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Description

2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile typically involves multiple steps. One common approach is the condensation of a biphenyl derivative with a pyridine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents to the biphenyl or pyridine rings .

Scientific Research Applications

2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)thio]-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

333341-12-1

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

4-methyl-6-oxo-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C21H16N2O2S/c1-14-11-20(25)23-21(18(14)12-22)26-13-19(24)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-11H,13H2,1H3,(H,23,25)

InChI Key

LLSLLNHEIFIXOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=C1C#N)SCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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